Product packaging for Disodium 4,4'-azobis(4-cyanovalerate)(Cat. No.:CAS No. 56496-86-7)

Disodium 4,4'-azobis(4-cyanovalerate)

Cat. No.: B12643137
CAS No.: 56496-86-7
M. Wt: 324.24 g/mol
InChI Key: ICCKYZGDUAOTHD-UHFFFAOYSA-L
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Description

Contextualizing Azo Initiators in Polymer Synthesis

Azo initiators are a class of compounds characterized by the presence of a diazenediyl group (R-N=N-R'). They are fundamental to the synthesis of a wide range of polymers and plastics used in everyday life and industrial applications. otsukac.co.jp These compounds function by decomposing under the influence of heat or light to produce nitrogen gas and two carbon-centered radicals. fujifilm.com These highly reactive radicals then initiate the polymerization of vinyl monomers, starting a chain reaction that leads to the formation of long polymer chains. guidechem.comalfachemic.com

The choice of an initiator is critical as it influences the polymerization rate and the final properties of the polymer. guidechem.comalfachemic.com Azo initiators offer distinct advantages over other types of initiators, such as peroxides. Their decomposition rate is relatively stable and predictable, with minimal induced decomposition. guidechem.com This leads to the generation of only one type of free radical, which allows for greater control over the polymerization process and is why they are often used in kinetic studies. guidechem.com Furthermore, the polymerization process using azo initiators is less affected by the presence of solvents or metals, simplifying handling and control. otsukac.co.jp

Significance of Water-Soluble Initiators in Contemporary Polymerization Methodologies

The increasing focus on environmentally friendly processes has driven the adoption of water-based resin formulations in the polymer industry. tuwien.ac.at This shift necessitates the use of initiators that are soluble in aqueous systems. Water-soluble initiators, such as Disodium (B8443419) 4,4'-azobis(4-cyanovalerate), are essential for polymerization techniques like emulsion and suspension polymerization. These methods are used to produce a variety of materials, including synthetic rubbers, adhesives, and coatings.

The use of water as a solvent or dispersion medium offers significant ecological and economic advantages over organic solvents. Water-soluble initiators are crucial for these systems, enabling the synthesis of polymers for specialized applications, including superabsorbent polymers, flocculants, and materials for biomedical uses like hydrogels for 3D bioprinting and tissue engineering. fujifilm.com The ionic nature of Disodium 4,4'-azobis(4-cyanovalerate) imparts excellent water solubility, making it a suitable choice for initiating polymerization in these hydrophilic environments.

The decomposition kinetics of the parent compound, 4,4'-Azobis(4-cyanovaleric acid) (ACVA), provide insight into its function. The rate of decomposition is highly dependent on temperature and follows first-order kinetics. rsc.org

Decomposition Kinetics of 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
SolventActivation Energy (Ea)Frequency Factor (A)10-hour Half-life (t½) Temperature
Aqueous Media (racemic-ACPA)132.2 kJ mol⁻¹4.76 x 10¹⁵ s⁻¹65 °C
Aqueous Media (meso-ACPA)131.7 kJ mol⁻¹2.98 x 10¹⁵ s⁻¹67 °C
N,N-dimethylformamide (DMF)134.0 kJ mol⁻¹1.26 x 10¹⁶ s⁻¹63 °C

Data sourced from Polymer Chemistry (RSC Publishing). rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4Na2O4 B12643137 Disodium 4,4'-azobis(4-cyanovalerate) CAS No. 56496-86-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

56496-86-7

Molecular Formula

C12H14N4Na2O4

Molecular Weight

324.24 g/mol

IUPAC Name

disodium;4-[(4-carboxylato-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoate

InChI

InChI=1S/C12H16N4O4.2Na/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20;;/h3-6H2,1-2H3,(H,17,18)(H,19,20);;/q;2*+1/p-2

InChI Key

ICCKYZGDUAOTHD-UHFFFAOYSA-L

Canonical SMILES

CC(CCC(=O)[O-])(C#N)N=NC(C)(CCC(=O)[O-])C#N.[Na+].[Na+]

Origin of Product

United States

Synthesis and Characterization Methodologies for Disodium 4,4 Azobis 4 Cyanovalerate

Synthetic Pathways and Reaction Schemes

The synthesis of Disodium (B8443419) 4,4'-azobis(4-cyanovalerate) originates from its acidic form, 4,4'-azobis(4-cyanovaleric acid) (ACVA), which is then neutralized. The formation of the core ACVA structure can be achieved through several synthetic routes, primarily involving the creation of a hydrazo intermediate followed by an oxidation step to form the characteristic azo bond (-N=N-).

Reaction of 4-Cyanopentanoic Acid Derivatives

A primary route to synthesizing 4,4'-azobis(4-cyanovaleric acid) involves derivatives of 4-cyanopentanoic acid, also known as 4-cyanovaleric acid. In this pathway, 4-cyanovaleric acid is reacted with hydrazine (B178648) (N₂H₄) to form a hydrazine-carboxylic acid adduct. This intermediate, a hydrazo compound, is then oxidized to create the final azo structure. This method leverages the reactivity of the cyanovaleric acid precursor to build the larger azo compound through a key coupling step.

Specific Preparations from Cyanide Compounds, Hydrazine, and Levulinic Acid

A significant and advanced industrial method for producing ACVA utilizes levulinic acid as the starting material. This process involves several key stages:

Hydrazo Compound Formation : A cyanide compound, such as sodium cyanide or hydrogen cyanide, is reacted with hydrazine and levulinic acid in an aqueous medium. google.com This reaction forms a concentrated aqueous solution of the corresponding hydrazo intermediate. The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of levulinic acid, which then reacts with hydrazine.

Oxidation : The concentrated aqueous solution of the hydrazo compound is mixed with a solvent like acetone. Chlorine gas is then introduced into this solution at a controlled temperature, typically below 30°C and preferably below 10°C, to oxidize the hydrazo compound to 4,4'-azobis(4-cyanovaleric acid). google.com

Isolation : After oxidation, the product is isolated. This can involve adding water and sodium chloride to induce phase separation, allowing the acetone-water layer containing the product to be separated for purification. google.com The final product, ACVA, is then recovered, often as a pure white solid. google.com

This method allows for the production of high-purity ACVA with high yields, sometimes exceeding 90% based on the initial levulinic acid. google.com The disodium salt is subsequently prepared by neutralizing the ACVA with a sodium base like sodium hydroxide.

Influence of Synthetic Methodologies on Initiator Purity and Yield

The chosen synthetic pathway and specific reaction conditions significantly impact the final purity and yield of the azo initiator.

Purity : In the method starting from levulinic acid, controlling the reaction temperature during oxidation is critical to prevent side reactions that could generate impurities. google.com The subsequent workup, including phase separation and washing steps, is designed to remove byproducts like sodium chloride, leading to a final product with a low sodium content. google.com

Table 1: Comparison of Synthetic Pathways for 4,4'-azobis(4-cyanovaleric acid)

FeatureMethod 1: From 4-Cyanopentanoic AcidMethod 2: From Levulinic Acid, Cyanide, & Hydrazine
Starting Materials 4-Cyanopentanoic Acid, Hydrazine, Oxidizing Agent (e.g., Bromine)Levulinic Acid, Cyanide Compound (e.g., NaCN), Hydrazine, Oxidizing Agent (e.g., Chlorine)
Key Intermediate Hydrazo-carboxylic acid adductHydrazo compound from levulinic acid
Key Reaction Step Oxidative coupling of the hydrazo intermediateFormation of hydrazo compound followed by oxidation
Reported Yield Varies depending on specific conditionsHigh, reported up to 90.6% google.com
Purity Considerations Removal of oxidant byproducts is crucial.Temperature control during oxidation is critical; process allows for low sodium content. google.com

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

A variety of spectroscopic and analytical methods are employed to confirm the chemical structure of Disodium 4,4'-azobis(4-cyanovalerate) and assess its purity. These techniques are typically applied to the parent acid, ACVA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Analysis and Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of 4,4'-azobis(4-cyanovaleric acid). Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. researchgate.netrsc.org

Product Identification : ¹H NMR spectra can confirm the presence of key structural features. researchgate.net For instance, characteristic signals corresponding to the methyl protons, the methylene (B1212753) protons of the carboxylic acid chain, and the absence of certain precursor signals confirm the successful synthesis of the target molecule. researchgate.net

Diastereomer Analysis : Azo compounds like ACVA with chiral centers can exist as a mixture of diastereomers (e.g., meso and racemic forms). While standard ¹H and ¹³C NMR might suggest the presence of a single diastereomer, more advanced techniques may be required for a detailed analysis. nih.gov Techniques such as 1-D and 2-D Nuclear Overhauser Effect Spectroscopy (NOESY) are well-suited to detect even minimal quantities of different isomers or equilibrating diastereomers that might not be resolved in simpler NMR experiments. nih.gov These methods can reveal chemical exchange between isomers, providing insight into the dynamic conformational processes of the molecule in solution. nih.gov

Table 2: Representative NMR Data for 4,4'-azobis(4-cyanovaleric acid)

NucleusType of Proton/CarbonTypical Chemical Shift (δ) RangeNotes
¹H NMR -CH~1.7 ppmSignal for the methyl group protons adjacent to the quaternary carbon.
-CH ₂-CH₂-COOH~2.0 - 2.7 ppmSignals for the two methylene groups in the pentanoic acid chain.
-COOH >10 ppmSignal for the carboxylic acid proton, which can be broad and may exchange with solvent.
¹³C NMR -C H₃~23 ppmSignal for the methyl carbon.
-C H₂-CH₂-COOH~28 - 33 ppmSignals for the methylene carbons in the chain.
-C (CN)-N=N~70 ppmSignal for the quaternary carbon attached to the cyano and azo groups.
-C N~120 ppmSignal for the carbon of the cyano group.
-C OOH~175 ppmSignal for the carboxylic acid carbon.
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is for the parent acid, ACVA.

Mass Spectrometry (MS) for Decomposition Product Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful tool for the identification of intermediates and final products generated during the decomposition of water-soluble azo-initiators like Disodium 4,4'-azobis(4-cyanovalerate). The decomposition process, induced thermally or photochemically, begins with the homolytic cleavage of the central azo bond (–N=N–), which liberates nitrogen gas (N₂) and forms two 4-cyanovaleric acid radicals.

These highly reactive radicals can undergo several subsequent reactions, including recombination. A major product formed from this recombination is a ketenimine. researchgate.netrsc.org In aqueous environments, this ketenimine intermediate is irreversibly trapped through hydrolysis, yielding an amide. rsc.org LC-MS with electrospray ionization (ESI) is particularly well-suited for analyzing these non-volatile, polar decomposition products in solution. rsc.orgrsc.org

Research studies have utilized specific MS methodologies to analyze the reaction mixture. For instance, analyses have been performed using a system with an adjustment-free atmospheric pressure ionization (API) electrospray interface, recording both positive and negative ions simultaneously with a full scan analysis. rsc.org

Table 1: Example Parameters for Mass Spectrometric Analysis

Parameter Value
Ionization Mode Electrospray (ES)
Ion Detection Positive and Negative
Scan Range m/z 50 to 1000
Nebulizing/Desolvation Gas High Purity Nitrogen (>95%)
Gas Pressure 650-700 kPa
Probe Temperature 600 °C
Source Temperature 120 °C
Capillary Voltage 0.8 kV
Cone Voltage 10 V

Data sourced from a study on 4,4′-azobis(4-cyanopentanoic acid) decomposition. rsc.org

The primary goal of this analysis is to identify the mass-to-charge ratio of the various species in the solution as decomposition progresses, allowing for the confirmation of expected products and the discovery of minor by-products.

Table 2: Key Decomposition Species for MS Analysis

Compound/Intermediate Role
4-cyanovaleric acid radical Primary radical species
Ketenimine Major recombination product
Amide Hydrolysis product of ketenimine in aqueous media

This table lists the principal products formed during the decomposition process in an aqueous solution. rsc.org

Diode Array Spectral Analysis in Decomposition Studies

Diode array spectral analysis, often integrated with Ultra-Performance Liquid Chromatography (UPLC), is a valuable technique for monitoring the kinetics of Disodium 4,4'-azobis(4-cyanovalerate) decomposition. This method allows for the continuous monitoring of the concentration of the parent azo compound and the emergence of decomposition products over time. rsc.org

By passing the sample through a UPLC system equipped with a diode array detector, chromatograms can be generated at specific wavelengths. The analysis can cover a wide spectral range to capture the absorbance characteristics of different compounds in the mixture. rsc.org For instance, in studies of the parent acid, 4,4'-azobis(4-cyanopentanoic acid), the analysis covered a wavelength range of 190 to 350 nm. rsc.org This allows for the quantification of the remaining initiator and the formation of products, which is essential for determining the decomposition rate and half-life under various conditions (e.g., different temperatures). researchgate.net

Table 3: Example Parameters for Diode Array Spectral Analysis

Parameter Description
Technique UPLC with Diode Array Detector
Wavelength Range 190 to 350 nm
Extracted Chromatogram 195 nm

Data sourced from a study on 4,4′-azobis(4-cyanopentanoic acid) decomposition. rsc.org

This analytical approach is fundamental to understanding the kinetics of the initiation step in polymerization reactions, as the rate of radical generation is directly proportional to the rate of decomposition of the azo compound.

Decomposition Mechanisms and Kinetics of Disodium 4,4 Azobis 4 Cyanovalerate

Thermal Decomposition Pathways and Radical Generation

The thermal decomposition of Disodium (B8443419) 4,4'-azobis(4-cyanovalerate) is a well-studied process that consistently adheres to first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the azo compound. rsc.org

The principal mechanism for the thermal decomposition of this azo compound is the homolytic cleavage of the central carbon-nitrogen bonds flanking the azo group. This unimolecular dissociation is the rate-determining step. The input of thermal energy overcomes the activation energy of the C-N=N-C bond system, causing it to break apart symmetrically. This cleavage releases a molecule of nitrogen gas (N₂), a thermodynamically stable and inert byproduct, and generates two identical 4-carboxy-4-cyanobutyl radicals. The expulsion of nitrogen gas is a significant driving force for this irreversible decomposition.

Following the initial generation of the cyanovaleric acid radicals, several subsequent reactions can occur. A primary product formed through the recombination of these radicals is a ketenimine intermediate. researchgate.netrsc.org This occurs via C-N coupling.

In aqueous environments, this ketenimine is highly unstable and readily undergoes hydrolysis, which irreversibly traps it as various amide compounds. researchgate.netrsc.orgdntb.gov.ua Analysis of the pyrolysis of ACVA has revealed a complex, multi-stage decomposition process. researchgate.net As temperatures increase, further fragmentation can occur, leading to the formation of toxic substances, including hydrogen cyanide (HCN) and methane (B114726) (CH₄). researchgate.net Other identified products from disproportionation reactions include various saturated and unsaturated derivatives of cyanovaleric acid. rsc.org

The solvent medium plays a significant role in the decomposition kinetics. While the rate of decomposition shows little variation with changes in pH or ionic strength in aqueous solutions, the type of solvent (aqueous vs. organic) has a notable effect. rsc.orgresearchgate.net

In an organic solvent such as N,N-dimethylformamide (DMF), the decomposition rate is faster compared to that in aqueous media. researchgate.netrsc.org For instance, the temperature required to achieve a 10-hour half-life for the initiator is 63°C in DMF, whereas in aqueous solutions, it is higher, ranging from 65°C to 67°C depending on the diastereomer. researchgate.netrsc.orgresearchgate.net This suggests that the solvent environment can influence the stability of the azo compound and the transition state of the bond cleavage.

4,4'-Azobis(4-cyanovaleric acid) exists as two distinct diastereomers: a meso form and a racemic pair (designated rac-ACPA and meso-ACPA for the parent acid). researchgate.netrsc.org These stereoisomers exhibit different decomposition rates, particularly in aqueous solutions. researchgate.netrsc.orgdntb.gov.ua

The racemic form decomposes at a slightly faster rate than the meso form in aqueous media. researchgate.netrsc.org This is reflected in their respective activation energies (Ea) and 10-hour half-life temperatures. The racemic diastereomer has a slightly higher activation energy but a faster decomposition rate, indicating a more favorable pre-exponential factor in the Arrhenius equation. researchgate.netrsc.org Conversely, in the organic solvent DMF, both diastereomers decompose at a similar, accelerated rate. researchgate.netrsc.orgresearchgate.net

Decomposition Kinetic Parameters of ACVA Diastereomers in Different Media

DiastereomerSolventActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)10-hour Half-life Temperature (t½)
RacemicAqueous132.24.76 × 10¹⁵65°C
MesoAqueous131.72.98 × 10¹⁵67°C
BothN,N-dimethylformamide (DMF)134.01.26 × 10¹⁶63°C
Data sourced from multiple references. researchgate.netrsc.orgresearchgate.net

Photochemical Decomposition Processes

In addition to thermal methods, the decomposition of Disodium 4,4'-azobis(4-cyanovalerate) can be initiated by photochemical means, allowing for radical generation at lower temperatures. nih.gov

The azo group in the molecule acts as a chromophore that can absorb ultraviolet (UV) or visible light. researchgate.net Upon absorption of a photon of sufficient energy, the molecule is promoted to an electronically excited state. This excited state is unstable and rapidly undergoes decomposition, again cleaving the C-N bonds to release nitrogen gas and generate two cyanovaleric acid radicals. researchgate.netnih.gov

This photolytic process is particularly useful for applications where heating is undesirable. Studies have shown that photochemical decomposition can be effectively carried out using violet light with a wavelength of approximately 402-405 nm. researchgate.netrsc.org The generation of radicals via photolysis provides a method for initiating polymerization at or near ambient temperatures. rsc.org

Photolysis Kinetics and Efficiency

The decomposition of 4,4'-azobis(4-cyanovaleric acid) (ACVA), the acidic form of the title compound, can be initiated not only by heat but also photochemically. UV light can cleave the azo-molecule, initiating a breakdown that does not merely involve isomerization. researchgate.net While detailed kinetic parameters and quantum yields for the photolysis of the disodium salt are not extensively documented in the reviewed literature, photochemical activation using UV or near-infrared (NIR) irradiation is recognized as a method to trigger rapid radical generation.

Kinetic Studies of Initiator Decomposition

The thermal decomposition of ACVA and its salts consistently adheres to first-order kinetics. rsc.org This indicates that the rate of decomposition is directly proportional to the concentration of the initiator.

The stability of an azo initiator is commonly expressed by its 10-hour half-life temperature (T½), the temperature at which 50% of the initiator decomposes over a 10-hour period. This value is significantly influenced by the solvent medium. In aqueous solutions, the 10-hour half-life for the diastereomers of the corresponding acid, 4,4'-azobis(4-cyanopentanoic acid), is observed between 65°C and 67°C. researchgate.netrsc.org In organic solvents like N,N-dimethylformamide (DMF), the decomposition is faster, with a 10-hour half-life temperature of 63°C. researchgate.netrsc.org

Compound FormSolvent10-hour Half-Life Temperature (T½)Reference
racemic-ACPAAqueous65°C researchgate.netrsc.org
meso-ACPAAqueous67°C researchgate.netrsc.org
ACPA (unspecified)N,N-dimethylformamide (DMF)63°C researchgate.netrsc.org

The activation energy (Ea) is a crucial parameter that quantifies the energy barrier for the decomposition reaction. Various isoconversional methods, such as the Kissinger–Akahira–Sunose (KAS) and Friedman methods, are employed to calculate this value from thermal analysis data. For the thermal decomposition of ACVA's corresponding acid in an aqueous solution, the activation energy has been determined to be approximately 132.9 ± 1.1 kJ/mol. researchgate.netrsc.org Studies differentiating the diastereomers report values of 132.2 kJ/mol for the racemic form and 131.7 kJ/mol for the meso form in aqueous media. researchgate.netrsc.org In DMF, the activation energy is slightly higher at 134.0 kJ/mol. researchgate.netrsc.org However, a study utilizing the KAS method on ACVA itself reported a significantly lower apparent activation energy of 91 kJ/mol, highlighting its lower thermal stability compared to some other azo compounds. researchgate.net

The KAS method is an integral model-free kinetic analysis technique that calculates the dependence of activation energy on the degree of conversion from experiments conducted at different constant heating rates. The Friedman method is another iso-conversional approach that can indicate complex reaction mechanisms, such as autocatalysis. researchgate.net

Compound/FormSolvent/MethodActivation Energy (Ea)Reference
ACPA (acid form)Aqueous132.9 ± 1.1 kJ/mol researchgate.netrsc.org
racemic-ACPAAqueous132.2 kJ/mol researchgate.netrsc.org
meso-ACPAAqueous131.7 kJ/mol researchgate.netrsc.org
ACPA (unspecified)N,N-dimethylformamide (DMF)134.0 kJ/mol researchgate.netrsc.org
ACVAKAS Method91 kJ/mol researchgate.net

While direct evidence of autocatalysis for Disodium 4,4'-azobis(4-cyanovalerate) was not found in the reviewed literature, studies on similar compounds suggest its possibility. For instance, kinetic parameters for dichlorobenzoyl peroxide (DCBP) calculated using the Friedman iso-conversional method indicated a potential for autocatalysis, which was later confirmed by DSC curves showing a strong autocatalytic reaction. researchgate.net For ACVA, thermal analysis has shown that the heat flux during the middle stages of its decomposition is highly disordered, which may suggest complex kinetics beyond a simple first-order reaction. researchgate.netresearchgate.net

The pyrolysis of ACVA is a complex process characterized by multiple stages of mass loss. researchgate.netresearchgate.net Thermogravimetric analysis has revealed that the decomposition occurs in four distinct stages. researchgate.net The primary heat release happens during the first and final stages of decomposition. researchgate.netresearchgate.net Furthermore, analysis of the evolved gases indicates that different decomposition products are released during each stage, with some toxic products like hydrogen cyanide (HCN) and methane (CH4) being identified. researchgate.net This multi-stage degradation underscores the compound's complex thermal behavior and potential hazards at elevated temperatures. researchgate.netresearchgate.net

Applications of Disodium 4,4 Azobis 4 Cyanovalerate in Polymer Chemistry

General Free-Radical Polymerization Initiation

The fundamental role of Disodium (B8443419) 4,4'-azobis(4-cyanovalerate) in free-radical polymerization lies in its thermal decomposition to generate two 4-carboxy-4-cyanobutyl radicals and a molecule of nitrogen gas. These highly reactive radicals then attack monomer units, initiating the polymerization cascade. This process is integral to both homogeneous and heterogeneous polymerization systems.

Homogeneous Polymerization Systems

In homogeneous polymerization, the initiator, monomer, and resulting polymer are all soluble in the reaction medium, creating a single phase. Disodium 4,4'-azobis(4-cyanovalerate) is particularly effective in aqueous solutions or polar organic solvents where it exhibits good solubility. This allows for uniform initiation throughout the reaction vessel, leading to polymers with predictable properties. The water-solubility of this initiator is a key advantage in these systems, especially for the polymerization of water-soluble monomers.

Heterogeneous Polymerization Systems (Emulsion, Suspension, Miniemulsion Polymerization)

Heterogeneous polymerization systems are characterized by the presence of multiple phases. Disodium 4,4'-azobis(4-cyanovalerate) is widely employed in these systems due to its solubility in the aqueous phase.

Emulsion Polymerization: In this technique, a water-insoluble monomer is dispersed in an aqueous phase with the aid of a surfactant, forming micelles. The water-soluble Disodium 4,4'-azobis(4-cyanovalerate) generates radicals in the aqueous phase, which then enter the monomer-swollen micelles to initiate polymerization. This method is advantageous for producing high molecular weight polymers at a fast polymerization rate.

Suspension Polymerization: This method involves dispersing monomer droplets in a continuous aqueous phase. While oil-soluble initiators are more common, the disodium salt of 4,4'-azobis(4-cyanovaleric acid) can be utilized, particularly for monomers with some degree of water solubility or when aiming for functionalization of the resulting polymer beads with carboxylic acid groups.

Miniemulsion Polymerization: This technique creates finely dispersed monomer droplets in a continuous phase, typically water. The use of a water-soluble initiator like Disodium 4,4'-azobis(4-cyanovalerate) allows for initiation to occur within these nanodroplets, offering a high level of control over the polymerization process and the final polymer architecture.

Polymerization of Specific Monomers (e.g., Acrylamide (B121943), Styrene, Acrylates, Methacrylates, Vinyl Chloride, Acrylonitrile, Vinyl Alcohol)

Disodium 4,4'-azobis(4-cyanovalerate) and its acidic form are utilized to initiate the polymerization of a wide array of vinyl monomers. researchgate.net

Styrene: While typically polymerized using oil-soluble initiators, the water-soluble nature of Disodium 4,4'-azobis(4-cyanovalerate) makes it suitable for emulsion and suspension polymerization of styrene.

Acrylates and Methacrylates: This initiator is effective in the polymerization of various acrylate (B77674) and methacrylate (B99206) monomers, particularly in aqueous-based systems, to produce well-defined polymers.

Vinyl Chloride, Acrylonitrile, and Vinyl Alcohol: The compound is also employed as an initiator for the polymerization of these monomers, contributing to the production of commercially important polymers like polyvinyl chloride (PVC), polyacrylonitrile (B21495) (PAN), and polyvinyl alcohol (PVA). researchgate.net

Controlled/Living Radical Polymerization (CRP)

In addition to conventional free-radical polymerization, Disodium 4,4'-azobis(4-cyanovalerate) is a valuable initiator in controlled/living radical polymerization (CRP) techniques, which allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that relies on a chain transfer agent to control the polymerization process. Disodium 4,4'-azobis(4-cyanovalerate) is frequently used as a thermal initiator in RAFT polymerizations, especially in aqueous media. researchgate.net

In RAFT polymerization, Disodium 4,4'-azobis(4-cyanovalerate) functions as a conventional radical source. Upon thermal decomposition, it generates initiating radicals that react with monomer units to form propagating polymer chains. These propagating chains then react with a RAFT agent (a thiocarbonylthio compound) to establish a dynamic equilibrium between active and dormant species. This equilibrium allows for the controlled growth of polymer chains, leading to polymers with well-defined characteristics. The choice of initiator is crucial in RAFT, and the water-solubility of Disodium 4,4'-azobis(4-cyanovalerate) makes it an excellent candidate for the RAFT polymerization of hydrophilic monomers in aqueous solutions.

For instance, in the RAFT polymerization of methacrylamide (B166291) in aqueous media, the use of the acid form of this initiator (V-501) in conjunction with a dithiobenzoate chain-transfer agent has been shown to produce well-defined homopolymers and block copolymers. researchgate.net

Below is a table summarizing the results of the RAFT polymerization of methacrylamide using 4,4'-azobis(4-cyanopentanoic acid) (V-501) as the initiator in an acidic buffer.

Target Mn ( g/mol )[CTA]/[V-501] RatioConversion (%)Experimental Mn ( g/mol )PDI (Mw/Mn)
25,3001.58523,8001.08
25,3003.07824,5001.10
40,3001.58238,7001.12
40,3003.07539,1001.15

Data adapted from a study on the controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. researchgate.net

Control over Molecular Weight and Polydispersity in RAFT Systems

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent method of controlled radical polymerization (CRP) that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, often referred to as low polydispersity (Đ). researchgate.netnih.gov Unlike conventional free-radical polymerization which produces polymers with broad polydispersity (Đ > 1.5) and limited control over molecular weight, RAFT polymerization introduces a chain transfer agent (CTA) to mediate the polymerization process. boronmolecular.com This mediation establishes an equilibrium between active (propagating) and dormant polymer chains, allowing for simultaneous growth of all chains and resulting in a polymer population with uniform chain lengths. researchgate.net

The choice of initiator, such as Disodium 4,4'-azobis(4-cyanovalerate), is crucial in a RAFT system. The initiator's role is to generate the initial radicals that begin the polymerization process. boronmolecular.com Disodium 4,4'-azobis(4-cyanovalerate), being a derivative of the well-known water-soluble initiator 4,4'-azobis(4-cyanovaleric acid) (ACVA), is particularly suitable for aqueous RAFT polymerizations. wikipedia.orgfujifilm.com The rate of decomposition of the initiator must be appropriate for the specific monomer and reaction conditions to ensure that the initiation of new chains occurs at a suitable rate relative to the chain transfer process. This balance is key to maintaining control over the polymerization and achieving the desired molecular weight and a low polydispersity index (Đ), typically close to 1. researchgate.net The predictable nature of molecular weights in RAFT systems can be calculated based on the initial concentrations of the monomer and the RAFT agent. boronmolecular.com

FeatureConventional Radical PolymerizationRAFT Polymerization
Molecular Weight Control Poor; difficult to predetermine.High; predictable based on [Monomer]/[CTA] ratio. boronmolecular.com
Polydispersity (Đ) Broad (typically > 1.5). boronmolecular.comNarrow (typically 1.1–1.4). researchgate.net
Polymer Chains Contains a high percentage of "dead" chains. boronmolecular.comChains remain "living" and can be re-initiated for block copolymers. nih.gov
Architecture Primarily linear or branched homopolymers.Complex architectures (block, star, comb) are possible. boronmolecular.com

Challenges and Strategies for CRP in Aqueous Media

Performing controlled radical polymerization (CRP) in aqueous media presents a unique set of challenges compared to polymerizations in organic solvents. cmu.edu Water as a solvent introduces issues related to the solubility and stability of the components of the polymerization system, including the initiator, monomer, and the mediating agent (e.g., RAFT agent or ATRP catalyst). researchgate.netcmu.edu Key challenges include the potential for hydrolysis of the mediating species, phase partitioning effects in heterogeneous systems (like emulsion or miniemulsion polymerization), and maintaining colloidal stability. cmu.edupublish.csiro.au Furthermore, achieving a homogeneous system, which is often necessary for good control over the polymerization, requires all components to be sufficiently water-soluble. researchgate.net

A primary strategy to overcome these challenges is the development and use of water-soluble components. Disodium 4,4'-azobis(4-cyanovalerate) represents a strategic choice as a water-soluble initiator for aqueous CRP systems. wikipedia.orgfujifilm.com Its ionic nature, conferred by the two sodium carboxylate groups, ensures its solubility in water across a range of conditions. This contrasts with many organic-soluble initiators like azobisisobutyronitrile (AIBN) that are unsuitable for homogeneous aqueous polymerizations. boronmolecular.com The use of a water-soluble initiator like the disodium salt of ACVA is fundamental for conducting RAFT and other CRP methods in aqueous solutions, enabling the synthesis of well-defined water-soluble or dispersible polymers. cmu.eduresearchgate.net

Challenge in Aqueous CRPStrategyRole of Disodium 4,4'-azobis(4-cyanovalerate)
Poor solubility of initiator Use of hydrophilic or ionic initiators.Its disodium salt structure provides excellent water solubility. wikipedia.orgfujifilm.com
Instability of mediating agent Optimization of pH and selection of robust agents.Can be used in a wide pH range (pH 3 to 9 for a related compound). fujifilm.com
Phase partitioning in heterogeneous systems Design of water-soluble mediators and initiators.Ensures the initiation reaction occurs in the aqueous phase as desired. cmu.edu
Loss of colloidal stability In-situ formation of stabilizers or use of polymeric surfactants.Can be used to create carboxyl-terminated polymers that can contribute to steric or electrostatic stabilization.

Polymer Functionalization and End-Group Modification

The ability to introduce specific chemical functionalities into a polymer is a cornerstone of modern polymer chemistry, enabling the creation of materials with tailored properties and applications. Disodium 4,4'-azobis(4-cyanovalerate) is a valuable tool in this context, not only as an initiator for polymerization but also as a means to impart functionality onto the resulting polymer chains.

Incorporation of Carboxyl Groups for Post-Polymerization Modification

A significant advantage of using Disodium 4,4'-azobis(4-cyanovalerate) as an initiator is the inherent introduction of carboxyl groups at the termini of the polymer chains. fujifilm.com Upon thermal decomposition, the initiator molecule splits, releasing nitrogen gas and forming two identical radical fragments. Each of these fragments, NaOOC-CH₂CH₂-C(CH₃)(CN)•, carries a sodium carboxylate group. When these radicals initiate polymerization, the carboxylate group becomes a permanent feature at the beginning of the polymer chain (the α-end).

These terminal carboxyl groups are highly versatile chemical handles for post-polymerization modification. researchgate.net They can be readily converted into a variety of other functional groups or used directly in conjugation reactions. For instance, the carboxyl groups can be reacted with alcohols to form esters, with amines to form amides (e.g., via carbodiimide (B86325) coupling), or used in click chemistry after suitable modification. This capability allows for the attachment of bioactive molecules, fluorescent dyes, or other polymer blocks, transforming a simple polymer into a functional macromolecular construct.

Target FunctionalityReagents/Reaction TypeApplication Example
Amide Amine (R-NH₂), Carbodiimide (e.g., EDC)Conjugation of peptides or proteins.
Ester Alcohol (R-OH), Acid or Carbodiimide catalysisModification of polymer solubility or thermal properties.
Azide (B81097) (for Click Chemistry) Conversion to an intermediate (e.g., alcohol), followed by reaction with an azide-containing molecule. nih.govAttachment of alkyne-modified molecules, surface functionalization. nih.gov
Hydroxysuccinimide Ester N-Hydroxysuccinimide (NHS), Carbodiimide (e.g., EDC)Creation of an "activated" polymer ready for reaction with primary amines.

Terminal Functionalization Strategies

The incorporation of desired end-groups is a critical aspect of designing advanced polymer architectures. The use of functional initiators like Disodium 4,4'-azobis(4-cyanovalerate) is a primary and efficient strategy for ensuring that every polymer chain possesses the intended functionality. sigmaaldrich.com This approach guarantees the presence of at least one functional group per chain, originating from the initiator fragment.

Beyond the direct incorporation of carboxyl groups, more complex terminal functionalities can be achieved through a multi-step approach. One advanced strategy involves the chemical modification of the initiator before the polymerization begins. For example, the carboxylic acid precursor to the disodium salt, ACVA, can be reacted with 3-azido-1-propanol to create an azide-functionalized azo initiator (Az-ACVA). nih.gov When this modified initiator is used in RAFT polymerization, it produces polymers with terminal azide groups. These azide-terminated polymers are primed for highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for straightforward conjugation with alkyne-containing molecules. nih.gov This pre-functionalization of the initiator is a powerful method for producing telechelic polymers with reactive end-groups ready for subsequent applications like bioconjugation or material surface modification. nih.govsigmaaldrich.com

StrategyDescriptionExample Functionality
Direct Initiation The initiator fragment directly provides the end-group.Carboxyl group from Disodium 4,4'-azobis(4-cyanovalerate). fujifilm.com
Initiator Pre-modification The initiator is chemically modified before polymerization to carry a different functional group.Azide group from Az-ACVA, a derivative of ACVA. nih.gov
Post-polymerization Modification The end-group introduced by the initiator is chemically converted to another functionality after polymerization.Conversion of a terminal carboxyl group to an N-Hydroxysuccinimide (NHS) ester.
End-capping A reactive species is added at the end of the polymerization to functionalize the chain terminus (the ω-end).Not directly related to the initiator, but a complementary strategy for dual functionalization.

Advanced Polymer Architectures and Macromolecular Design Utilizing Disodium 4,4 Azobis 4 Cyanovalerate

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. The use of Disodium (B8443419) 4,4'-azobis(4-cyanovalerate) or ACVA is instrumental in their synthesis, primarily through controlled radical polymerization methods like RAFT. The initiator's carboxyl groups can be incorporated as polymer end-groups, which facilitates post-polymerization modifications or the initiation of a subsequent polymerization step to form a second block. fujifilm.com

One common strategy involves the synthesis of a prepolymer, or macroinitiator, using ACVA. This first block, containing a terminal carboxylic acid group, is then used to initiate the polymerization of a different monomer to create a diblock copolymer. This sequential monomer addition is a cornerstone of RAFT polymerization, where ACVA provides the initial radical source under mild thermal conditions, allowing for excellent control over the final polymer structure. wikipedia.org This controlled process is crucial for producing block copolymers with tailored compositions and predictable properties. For instance, ACVA has been successfully employed as the initiator in the RAFT polymerization of functional monomers such as 2-(methacryloyloxy)ethyl trimethylammonium chloride (METAC) to generate well-defined precursors for more complex block copolymer nanoparticles.

Synthesis of Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains, or "grafts," of a different composition. Disodium 4,4'-azobis(4-cyanovalerate) is highly effective in synthesizing these structures via the "grafting from" technique. nih.gov This method relies on the initiator's carboxyl functional groups, which allow it to be chemically anchored onto a substrate or a pre-existing polymer backbone. Subsequent thermal decomposition of the immobilized azo groups initiates the growth of polymer chains directly from the surface. epa.govresearchgate.net

A notable application of this is the surface-initiated graft polymerization from nanoparticles. Research has shown that ACVA can be covalently bonded to the surface of zinc oxide (ZnO) nanoparticles. The thermal initiation from these surface-anchored azo groups leads to the polymerization of monomers like styrene, creating a dense layer of polystyrene grafts on the ZnO core. epa.govresearchgate.net This approach yields composite nanoparticles with high grafting efficiency and enhances the compatibility between the inorganic core and a polymer matrix. epa.govresearchgate.net Similarly, ACVA has been used as a radical initiator to graft copolymers of methyl methacrylate (B99206) and 2-hydroxypropyl methacrylate onto poly(ethylene terephthalate) fibers, modifying the material's surface properties. asianpubs.org

Formation of Star Polymers

Star polymers are comprised of multiple linear polymer chains, or "arms," radiating from a central core. scispace.com Their synthesis is typically achieved through either an "arm-first" or a "core-first" strategy using controlled polymerization techniques. researchgate.netillinois.edu In the "arm-first" approach, linear polymer arms are synthesized first and then linked together by reacting with a cross-linking agent to form the core. scispace.comrsc.org The "core-first" method involves growing arms from a multifunctional initiator core. scispace.com

The precision required for these architectures makes RAFT polymerization a preferred method, where an initiator like ACVA is used to begin the polymerization process. pubcompare.ai The controlled nature of RAFT allows for the synthesis of star polymers with a predetermined number of arms and narrow molecular weight distributions. The "arm-first" method, in particular, can be used to create star polymers with a crosslinked nanogel core, offering a versatile route to these complex structures. scispace.comrsc.org

Control over Polymer Topology and Morphology

The functionality of Disodium 4,4'-azobis(4-cyanovalerate) provides a powerful tool for controlling the final shape and structure of polymeric materials, enabling the formation of specific topologies such as core/shell particles and networked nanogels.

Core-shell particles are composites where a core material is encapsulated by a shell of a different material. The "grafting from" technique, facilitated by ACVA, is a direct method for producing such structures. As detailed in the synthesis of graft copolymers, ACVA can be immobilized on the surface of a core particle, such as ZnO or Fe₃O₄. epa.govresearchgate.netresearchgate.net The subsequent initiation of polymerization from the surface generates a uniform polymer shell covalently bonded to the core. This method was used to create ZnO/Polystyrene core-shell nanoparticles where the polystyrene shell enhances dispersion in a PVC matrix. epa.govresearchgate.net In another study, ACVA served as a thermosensitive linker to graft a drug onto chitosan-coated Fe₃O₄ nanoparticles, forming a core-shell system for controlled drug delivery. researchgate.net

Nanogels and microgels are crosslinked polymer networks swollen with a solvent, typically water. researchgate.net Their synthesis can be achieved through methods like precipitation or emulsion polymerization, where an initiator and a cross-linking agent are used. nih.gov Controlled radical polymerization techniques are particularly effective for producing well-defined nanogels. nih.govresearchgate.net For example, the "arm-first" approach used for star polymers can be adapted to form nanogels by polymerizing linear macro-RAFT agents in the presence of a multifunctional crosslinker. scispace.com The resulting structure is a crosslinked nanogel core from which polymer arms extend. Given that ACVA is a standard initiator for RAFT polymerization, its application in aqueous dispersion polymerization is a key step in forming these nanogel and microgel architectures. nih.gov

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic receptors with tailor-made binding sites that are complementary to a specific template molecule in shape, size, and functionality. researchgate.net The synthesis involves polymerizing functional monomers and a high ratio of cross-linker in the presence of the template molecule. mdpi.com A radical initiator is required to start the polymerization process that locks the functional monomers in place around the template. 4,4'-azobis(4-cyanovaleric acid) is recognized as a common azo-initiator for this purpose. researchgate.net After polymerization, the template is extracted, leaving behind specific recognition cavities within the robust, crosslinked polymer matrix. The choice of initiator is crucial, and ACVA's decomposition characteristics make it a suitable option for initiating the free-radical polymerization required to form the MIP structure. researchgate.net

Mechanistic and Theoretical Investigations of Disodium 4,4 Azobis 4 Cyanovalerate Initiated Polymerizations

Polymerization Kinetics and Rate Laws

The kinetics of free-radical polymerization initiated by azo compounds like disodium (B8443419) 4,4'-azobis(4-cyanovalerate) are governed by the fundamental steps of initiation, propagation, and termination. cmu.edu Extensive research, primarily on its acidic precursor, 4,4'-azobis(4-cyanovaleric acid) (ACVA), has established a well-defined kinetic framework that is largely applicable to its disodium salt, particularly in aqueous media.

Dependence on Monomer and Initiator Concentrations

Rp = kp (ƒkd / kt)1/2 [I]1/2 [M]

where:

kp is the rate coefficient for propagation

kd is the rate coefficient for initiator decomposition

kt is the rate coefficient for termination

ƒ is the initiator efficiency

This square root dependence on the initiator concentration is a hallmark of bimolecular termination, where two growing polymer chains react to terminate the polymerization process. researchgate.net The first-order dependence on monomer concentration indicates that the rate-determining step of propagation involves the reaction of a growing polymer radical with a single monomer molecule.

Experimental studies on the polymerization of acrylamide (B121943) in aqueous solution initiated by ACVA have confirmed these dependencies. researchgate.net The initiator efficiency (ƒ), which represents the fraction of radicals that successfully initiate polymerization, has been determined for ACVA in aqueous solution to be approximately 0.65. researchgate.net

Table 1: Kinetic Parameters for the Polymerization of Acrylamide Initiated by 4,4'-azobis(4-cyanovaleric acid) at 25°C

ParameterValueReference
Initiator Efficiency (ƒ)0.65 researchgate.net
ƒkd2.81 x 10-8 s-1 researchgate.net

Chain Propagation and Termination Mechanisms

The propagation step in polymerizations initiated by disodium 4,4'-azobis(4-cyanovalerate) involves the rapid and sequential addition of monomer units to the growing polymer radical. This process is characterized by the propagation rate coefficient, kp.

Termination of the growing polymer chains can occur through two primary mechanisms: combination (or coupling) and disproportionation. In termination by combination, two growing polymer radicals combine to form a single, non-reactive polymer chain. In disproportionation, one radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end. The relative contribution of these two mechanisms depends on the specific monomer and reaction conditions.

Chain Transfer Reactions (e.g., Chain Transfer to Monomer)

Chain transfer is a process where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a chain transfer agent. This results in the termination of the growing chain and the initiation of a new one. Chain transfer to monomer is an inherent reaction in many polymerization systems. researchgate.net In the case of acrylamide polymerization initiated by ACVA, studies have indicated the occurrence of chain transfer to the monomer. researchgate.net This process can influence the molecular weight of the resulting polymer, as it leads to the formation of shorter polymer chains.

Computational Chemistry and Modeling of Radical Initiation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of chemical reactions, including the thermal decomposition of azo initiators. researchgate.net While specific DFT studies on disodium 4,4'-azobis(4-cyanovalerate) are not extensively reported, the general principles derived from computational studies of similar azo compounds can provide valuable insights.

The thermal decomposition of azo initiators like disodium 4,4'-azobis(4-cyanovalerate) involves the cleavage of the C-N bonds, leading to the formation of two carbon-centered radicals and a molecule of nitrogen gas. fujifilm.com DFT calculations can be employed to determine the activation energy and transition state geometries for this decomposition process. These calculations can help in understanding how the substituent groups, in this case, the cyanovalerate groups, influence the stability of the azo compound and the resulting radicals.

Computational studies on the decomposition of similar azo compounds have elucidated the stepwise versus concerted nature of the N2 extrusion process. For many symmetrical azoalkanes, a concerted mechanism where both C-N bonds break simultaneously is often favored. However, the presence of certain substituents can favor a stepwise mechanism involving a diazenyl radical intermediate.

Understanding Structure-Reactivity Relationships in Azo Initiators

The rate of decomposition of an azo initiator, and consequently its efficiency in initiating polymerization, is highly dependent on its molecular structure. The substituents attached to the carbon atoms adjacent to the azo group play a crucial role in determining the stability of the resulting radicals.

In the case of disodium 4,4'-azobis(4-cyanovalerate), the presence of both a nitrile (-CN) group and a carboxylate (-COO⁻) group on the same carbon atom influences the radical stability. The nitrile group is electron-withdrawing and can stabilize the adjacent radical through resonance. The carboxylate group, being negatively charged, can have a complex electronic effect. Generally, electron-withdrawing groups tend to stabilize the radical, thereby lowering the activation energy for decomposition and increasing the initiation rate.

The solubility of the initiator is another critical aspect of its structure-reactivity relationship. The presence of the two carboxylate groups in disodium 4,4'-azobis(4-cyanovalerate) renders it water-soluble. libretexts.org This property is essential for its application in aqueous-based polymerization systems like emulsion and solution polymerization.

Table 2: Comparison of 10-Hour Half-Life Temperatures for Different Azo Initiators

InitiatorStructure10-Hour Half-Life Temperature (°C)
2,2'-Azobis(isobutyronitrile) (AIBN)Oil-soluble65
4,4'-Azobis(4-cyanovaleric acid) (ACVA) Water-soluble69 (in water)
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50)Water-soluble56

The 10-hour half-life temperature is a common metric used to compare the reactivity of different initiators. It represents the temperature at which half of the initiator decomposes in 10 hours. As seen in the table, the structure of the azo initiator significantly impacts its decomposition rate.

Interfacial Phenomena in Heterogeneous Polymerization Initiated by the Compound

In heterogeneous polymerization systems, such as emulsion polymerization, where the reaction occurs in a multiphase environment, the role of a water-soluble initiator like disodium 4,4'-azobis(4-cyanovalerate) extends beyond simple radical generation. cmu.edu The initiator and the radicals it produces can exhibit interfacial activity, influencing particle nucleation and stability.

In a typical emulsion polymerization, the water-soluble initiator decomposes in the aqueous phase to generate radicals. These radicals can then react with monomer molecules dissolved in the aqueous phase to form oligomeric radicals. Once these oligomeric radicals reach a critical chain length, they become surface-active and can either enter existing monomer-swollen polymer particles or form new particles through micellar or homogeneous nucleation mechanisms.

The charged nature of the radicals generated from disodium 4,4'-azobis(4-cyanovalerate) (i.e., the cyanovalerate radicals) can play a significant role at the interface between the aqueous phase and the monomer droplets or polymer particles. These charged end groups can contribute to the electrostatic stabilization of the polymer particles, preventing their coagulation. The intrinsic charge of the initiator has been shown to influence the morphology of composite particles in seeded emulsion polymerization. rsc.org For instance, a cationic initiator was found to adsorb onto negatively charged seed particles, leading to polymerization at the surface and within the particles. Conversely, an anionic initiator resulted in polymerization primarily on the outer surface of the seed particles. rsc.org This highlights the critical role of electrostatic interactions at the interface, which would be a key factor in polymerizations initiated by the anionic disodium 4,4'-azobis(4-cyanovalerate).

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